molecular formula C11H12N2OS B1611461 Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- CAS No. 6649-26-9

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

Cat. No.: B1611461
CAS No.: 6649-26-9
M. Wt: 220.29 g/mol
InChI Key: QBEDXUHDXKEDES-UHFFFAOYSA-N
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Description

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-, also known as “THIT”, is a nitrogen-containing heterocyclic compound that is found in a variety of materials, including certain plants and animals. It is a colorless, crystalline solid at room temperature and has a melting point of about 80°C. It is soluble in water and alcohols and is used as an intermediate in the synthesis of a variety of organic compounds. THIT is also a key component of the biosynthesis of several natural products, such as antibiotics, hormones, and vitamins.

Scientific Research Applications

Synthesis and Photophysical Properties

Researchers have synthesized novel compounds including phenol derivatives inspired by excited state intra-molecular proton transfer (ESIPT) pathways, which exhibit unique photo-physical characteristics such as single absorption and dual emission features. These compounds have been characterized thoroughly through FT-IR, 1HNMR, 13C NMR, Mass spectral analysis, and TGA analysis, showcasing their thermal stability and potential applications in fluorescence-based technologies (Padalkar et al., 2011).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been conducted on derivatives to analyze their molecular structure, vibrational spectra, and fundamental vibrations. These studies offer insights into the intramolecular charge transfer mechanisms, providing a foundation for predicting biological effects through molecular docking results (Viji et al., 2020).

Corrosion Inhibition

The efficacy of thiazole-imino derivatives as corrosion inhibitors has been investigated, showing significant protective qualities for metals in acidic environments. Theoretical and experimental analyses reveal a good agreement in determining the adsorption mechanism and evaluating the corrosion inhibition process (Yılmaz et al., 2016).

DNA Topoisomerase Inhibition

Benzimidazole derivatives, closely related to the specified phenol, have shown potent inhibitory effects on mammalian type I DNA topoisomerases. These compounds, characterized by various spectroscopic methods, could contribute to the development of new therapeutic agents targeting cancer and other diseases where DNA replication and repair are involved (Alpan et al., 2007).

Fluorescent Sensors and Emissive Properties

The development of fluorescent sensors for metal ions based on benzimidazole and benzothiazole conjugated Schiff bases highlights the potential of these compounds in environmental monitoring and bioimaging applications. These sensors demonstrate significant selectivity and sensitivity, emphasizing the role of such phenol derivatives in analytical chemistry (Suman et al., 2019).

Biochemical Analysis

Cellular Effects

4-Hydroxy-tetramisole has been found to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-tetramisole involves its interactions with various biomolecules. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-tetramisole have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-tetramisole have been studied in animal models, with findings indicating that the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Hydroxy-tetramisole is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDXUHDXKEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440003
Record name Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6649-26-9
Record name Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Reactant of Route 2
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Reactant of Route 3
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Reactant of Route 4
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Reactant of Route 5
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Reactant of Route 6
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

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